methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate is a synthetic organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a chlorophenyl group, which is known for its various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate typically involves the reaction of 4-chlorophenyl ethylamine with methyl 4-formylbenzoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[2-(4-bromophenyl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(4-fluorophenyl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(4-methylphenyl)ethyl]carbamoyl}formamido)benzoate
Uniqueness
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s pharmacological profile.
Biological Activity
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate, a compound with a complex structure, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, anti-inflammatory potential, and other relevant biological activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H24ClN3O4
- Molecular Weight : 405.89 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted by a chlorophenyl ethyl group. This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the range of 10–20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest:
- Apoptosis Induction : Flow cytometry analyses demonstrated an increase in apoptotic cell populations upon treatment with the compound, with a notable elevation in caspase-3 activity, suggesting that it triggers the intrinsic apoptotic pathway .
- Cell Cycle Arrest : The compound was found to cause G1 phase arrest in treated cancer cells, leading to reduced proliferation rates.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications:
- Cytokine Inhibition : Studies indicated that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
-
Case Study on MCF-7 Cells :
- A study evaluated the effects of varying concentrations of this compound on MCF-7 cells over 48 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM.
-
In Vivo Studies :
- Preliminary animal studies have suggested that the compound can inhibit tumor growth in xenograft models, supporting its potential as an effective anticancer agent.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-18(24)13-4-8-15(9-5-13)21-17(23)16(22)20-11-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAGVNSUHQDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.